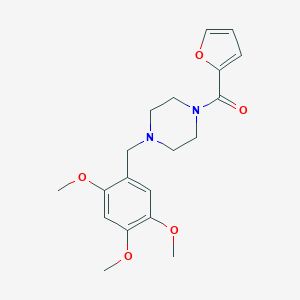
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, commonly known as FTP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. FTP is a piperazine derivative that has shown promise in treating a variety of conditions, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The exact mechanism of action of FTP is not yet fully understood. However, studies have suggested that FTP may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, FTP may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FTP has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective properties, FTP has been shown to have antioxidant effects, meaning that it may help to protect cells from damage caused by free radicals. Additionally, FTP has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FTP in lab experiments is that it is a synthetic compound, meaning that it can be easily synthesized and purified. Additionally, FTP has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using FTP in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are numerous future directions for research on FTP. One area of interest is in the development of novel cancer treatments that incorporate FTP. Additionally, further research is needed to fully understand the mechanism of action of FTP, which may lead to the development of new therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of FTP in humans.
Méthodes De Synthèse
FTP can be synthesized using a variety of methods. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde and furoyl chloride in the presence of piperazine. This reaction results in the formation of FTP, which can then be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
FTP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research has been in the treatment of cancer. Studies have shown that FTP can inhibit the growth of cancer cells in vitro and in vivo. Additionally, FTP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Other studies have suggested that FTP may have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
Propriétés
Nom du produit |
1-(2-Furoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C19H24N2O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
furan-2-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H24N2O5/c1-23-16-12-18(25-3)17(24-2)11-14(16)13-20-6-8-21(9-7-20)19(22)15-5-4-10-26-15/h4-5,10-12H,6-9,13H2,1-3H3 |
Clé InChI |
RGRNZTOZTCLVQK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CO3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248671.png)



![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)


